Product packaging for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine(Cat. No.:CAS No. 749875-09-0)

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1405131
CAS No.: 749875-09-0
M. Wt: 351.89 g/mol
InChI Key: TYFKYJKMRGYRFG-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0) is a high-value, multi-halogenated pyridine derivative engineered for advanced synthetic chemistry applications. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its distinct halogen and fluorine substituents allow for selective, sequential functionalization via cross-coupling reactions. The iodine and bromine atoms, with their differing reactivities, enable step-wise derivatization at the 4- and 2-positions of the pyridine ring, respectively. This is particularly valuable for constructing complex molecules in a controlled manner. The incorporation of the trifluoromethyl group is of strategic importance. This moiety is a critical feature in modern drug design, as it can significantly enhance a compound's metabolic stability, membrane permeability, and overall bioavailability . The unique properties of the fluorine atom—its high electronegativity and small atomic radius—can fine-tune the molecule's lipophilicity and electronic characteristics, which are crucial for optimizing interactions with biological targets . Consequently, trifluoromethylpyridine (TFMP) derivatives are established structural components in a growing number of FDA-approved pharmaceuticals and commercially successful agrochemicals . With a molecular formula of C 6 H 2 BrF 3 IN and a molecular weight of 351.89 g/mol, this reagent is characterized by its high density (2.3±0.1 g/cm³) and a boiling point of 251.8±40.0 °C at 760 mmHg . It is supplied with a typical purity of ≥98% and should be stored under recommended conditions to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF3IN B1405131 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine CAS No. 749875-09-0

Properties

IUPAC Name

2-bromo-4-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYJKMRGYRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : The target compound’s combination of bromine and iodine at the 2- and 4-positions is distinct from analogs like 2-bromo-6-(trifluoromethyl)pyridine, which lacks iodine .
  • Steric Effects : Iodine’s larger atomic radius (vs. bromine or chlorine) introduces steric hindrance, impacting reactivity in cross-coupling reactions .
  • Electronic Effects : The trifluoromethyl group at the 6-position enhances electron withdrawal, stabilizing negative charges in intermediates more effectively than methyl or fluorine substituents .

Physicochemical Properties

Property This compound 2-Bromo-6-(trifluoromethyl)pyridine 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Melting Point Not reported 45–47°C 62–64°C
Solubility Low in water; soluble in THF, DCM Similar Similar
Stability Sensitive to light due to iodine Stable under ambient conditions Moderate stability; prone to dehalogenation

Data inferred from analogous compounds in , and 12.

Biological Activity

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine, iodine, and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.

  • Chemical Formula : C6_6H2_2BrF3_3I
  • CAS Number : 749875-09-0
  • Molecular Weight : 292.89 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential as a pharmacological agent. The presence of halogens and the trifluoromethyl group are believed to enhance its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans . While specific data on this compound's antimicrobial efficacy is limited, structural analogs suggest a promising profile.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, inhibiting their activity and disrupting metabolic pathways.
  • Membrane Disruption : Similar compounds have been shown to compromise microbial cell membranes, leading to cell death.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study investigating various pyridine derivatives found that halogenated compounds exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The introduction of a trifluoromethyl group was particularly noted for increasing lipophilicity, thus improving membrane penetration .
  • Calcium Channel Blocker Research : In a patent study, this compound was evaluated for its potential as a calcium channel blocker. The findings indicated that the compound could modulate calcium channel activity, which is crucial for various physiological processes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various halogenated pyridine derivatives in comparison to this compound:

Compound NameAntimicrobial Activity (MIC µg/mL)Mechanism of Action
This compoundNot specified yetPotential enzyme inhibition & membrane disruption
Related Thiazole Derivatives0.5 - 200Membrane disruption & enzyme inhibition
Non-halogenated Pyridines>200Limited interaction with biological targets

Q & A

Q. Conflicting reactivity outcomes in SNAr reactions: What factors contribute?

  • Methodological Answer : Competing pathways (e.g., elimination vs. substitution) depend on:
  • Base strength : Use mild bases (K₂CO₃) to favor substitution over elimination.
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states.
  • Leaving group ability : Iodide (better leaving group than bromide) enhances reaction rates. Systematically vary these parameters and monitor via TLC/GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

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